![molecular formula C16H18N2O5S B14201526 N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide CAS No. 919997-04-9](/img/structure/B14201526.png)
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is a complex organic compound characterized by its unique molecular structure. It contains a hydroxylamine group, a sulfonamide group, and an aromatic ether, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with sodium sulfite to form the sulfonamide intermediate, which is then reacted with N-hydroxypropanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)-N-phenylpropanamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-Hydroxy-3-(4-methoxyphenyl)propanamide: Shares the hydroxylamine and propanamide groups but differs in the aromatic substituents.
Uniqueness
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
919997-04-9 |
|---|---|
Molekularformel |
C16H18N2O5S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-hydroxy-3-[(3-phenoxyphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C16H18N2O5S/c19-16(18-20)9-10-24(21,22)17-12-13-5-4-8-15(11-13)23-14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChI-Schlüssel |
LEANUVMBNPLILN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
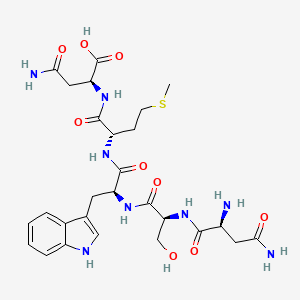
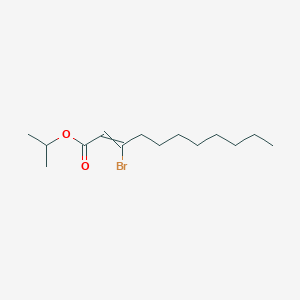

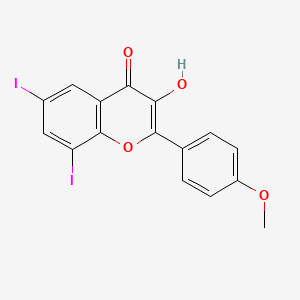
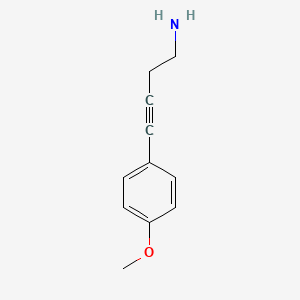
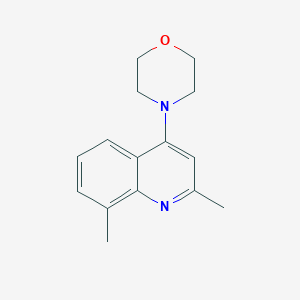
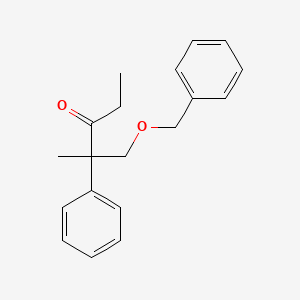

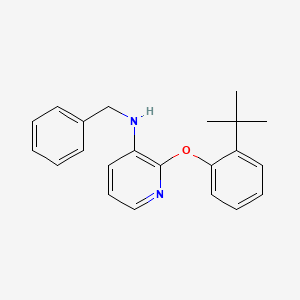
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

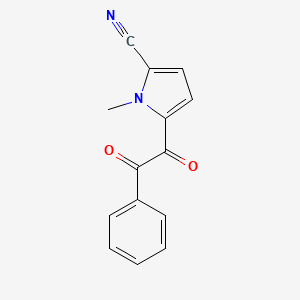
phosphane}](/img/structure/B14201527.png)
